molecular formula C22H23F6N3O2 B12504051 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B12504051
M. Wt: 475.4 g/mol
InChI Key: CRIYFAISGRLYEW-UHFFFAOYSA-N
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Description

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a pyrrolidine ring, and a cyclobutene dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves multiple steps, typically starting with the preparation of the key intermediates. One common approach includes the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23F6N3O2

Molecular Weight

475.4 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[(2-pyrrolidin-1-ylcyclohexyl)amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C22H23F6N3O2/c23-21(24,25)12-9-13(22(26,27)28)11-14(10-12)29-17-18(20(33)19(17)32)30-15-5-1-2-6-16(15)31-7-3-4-8-31/h9-11,15-16,29-30H,1-8H2

InChI Key

CRIYFAISGRLYEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4

Origin of Product

United States

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